molecular formula C14H15N3O B7506056 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide

2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide

Cat. No. B7506056
M. Wt: 241.29 g/mol
InChI Key: KKENFWZBGDPPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide, also known as MPAA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in recent years due to its potential application in various fields of research.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide may act by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide has also been found to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide in lab experiments is its high purity and specificity. 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide has been synthesized for research purposes and is not commercially available, which ensures that the compound used in experiments is of high quality. However, one limitation of using 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study the mechanism of action of 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide and identify its specific targets in cells. Additionally, the anticancer, antifungal, and antibacterial properties of 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide could be further explored to develop new treatments for these diseases.

Synthesis Methods

2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2-bromo-4-methylpyrimidine with 2-methylbenzylamine, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide has been found to have potential applications in various fields of research. It has been studied for its anticancer, antifungal, and antibacterial properties. 2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-methylphenyl)-N-(4-methylpyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-5-3-4-6-12(10)9-13(18)17-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKENFWZBGDPPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.